9-(benzylsulfanyl)-2,3-dimethyl-7-nitro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
9-(benzylsulfanyl)-2,3-dimethyl-7-nitro1benzothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thieno[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the benzylsulfanyl and nitro groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(benzylsulfanyl)-2,3-dimethyl-7-nitro1benzothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted thiophene derivatives with appropriate nitriles under specific conditions. For instance, the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol can yield the desired thieno[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of palladium-catalyzed carbonylation reactions has been proposed for the efficient synthesis of substituted thieno[3,2-d]pyrimidine derivatives
Chemical Reactions Analysis
Types of Reactions
9-(benzylsulfanyl)-2,3-dimethyl-7-nitro1benzothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) or ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 9-(benzylsulfanyl)-2,3-dimethyl-7-amino1benzothieno[3,2-d]pyrimidin-4(3H)-one, while oxidation of the benzylsulfanyl group can produce the corresponding sulfoxide or sulfone derivatives.
Scientific Research Applications
9-(benzylsulfanyl)-2,3-dimethyl-7-nitro1
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(benzylsulfanyl)-2,3-dimethyl-7-nitro1benzothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR) kinase . This inhibition can lead to the disruption of cellular signaling pathways, resulting in the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antimycobacterial and antitumor activities.
Pyrrolo[2,3-d]pyrimidin-4-amines:
Uniqueness
The uniqueness of 9-(benzylsulfanyl)-2,3-dimethyl-7-nitro1benzothieno[3,2-d]pyrimidin-4(3H)-one lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of the benzylsulfanyl and nitro groups enhances its potential as a versatile intermediate for the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C19H15N3O3S2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
9-benzylsulfanyl-2,3-dimethyl-7-nitro-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H15N3O3S2/c1-11-20-17-16-14(26-10-12-6-4-3-5-7-12)8-13(22(24)25)9-15(16)27-18(17)19(23)21(11)2/h3-9H,10H2,1-2H3 |
InChI Key |
PQVSVTJPYIEPAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1C)SC3=C2C(=CC(=C3)[N+](=O)[O-])SCC4=CC=CC=C4 |
Origin of Product |
United States |
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